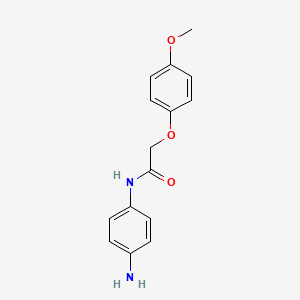

N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide

Description

Overview of Acetamide-Containing Compounds in Chemical Biology

The acetamide (B32628) group, characterized by the formula CH₃CONH₂, is the simplest amide derived from acetic acid. careers360.comwikipedia.orgfiveable.me Its fundamental structure, featuring an amide bond, is analogous to the peptide bonds that link amino acids to form proteins, making it a functional group of immense biological relevance. wikipedia.orgfiveable.me In chemical biology and medicinal chemistry, the acetamide scaffold is a recurring motif in molecules designed to interact with biological systems. nih.gov

Compounds incorporating the acetamide functional group exhibit a remarkable diversity of pharmacological activities. Research has demonstrated their potential as anti-inflammatory, analgesic, anti-bacterial, anti-fungal, and anti-convulsant agents. nih.govt3db.ca The N-aryl acetamide subclass, where the acetamide nitrogen is connected to an aromatic ring, has been particularly fruitful. For instance, a phenotypic screen identified the N-aryl acetamide class as potent inhibitors of the asexual ring-stage development of the malaria parasite, Plasmodium falciparum. nih.govnih.gov Furthermore, certain N-phenylacetamide sulphonamides have exhibited significant analgesic properties, while other derivatives have shown notable anti-cancer activity against various cell lines. nih.gov Beyond direct therapeutic applications, acetamides are also utilized as industrial solvents and plasticizers, with molten acetamide being a particularly effective solvent for inorganic compounds due to its high dielectric constant. wikipedia.org

Historical Context of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide and Structurally Related Scaffolds

While specific historical records detailing the first synthesis of this compound are not prominent, its structural heritage is deeply rooted in the history of pharmaceutical chemistry. The molecule can be deconstructed into two key scaffolds: the N-phenylacetamide core and the phenoxyacetamide moiety.

The development of simple N-phenylacetamides (acetanilides) as therapeutic agents dates back to the late 19th century. cutm.ac.inpharmaguideline.com The first synthetic analgesics and antipyretics, such as acetanilide (B955) and phenacetin, were simple chemical derivatives of aniline, a byproduct of the coal-tar industry that was foundational to the first pharmaceutical companies. nih.gov This era marked the beginning of modern medicinal chemistry, establishing the therapeutic potential of the acetanilide scaffold. nih.gov A closely related and widely known compound, N-(4-hydroxyphenyl)acetamide (paracetamol), was also identified as a pain-reliever during this period. cutm.ac.inpharmaguideline.com The N-(4-aminophenyl)acetamide portion of the target molecule is itself a significant industrial intermediate, primarily used in the synthesis of paracetamol. researchgate.netresearchgate.net

The phenoxy group is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov Its presence is crucial for the biological activity of numerous drugs. nih.gov The combination of these two historically significant scaffolds—the proven N-phenylacetamide core and the privileged phenoxy group—represents a logical progression in drug design, aiming to create novel molecules with enhanced or new biological activities. Research into related structures, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide as a potential anti-cancer agent, highlights the continued academic and industrial interest in this chemical class. nih.gov

Rationale for Advanced Academic Investigation of this compound

The motivation for the advanced study of this compound stems from the well-documented and diverse biological activities of its constituent chemical motifs. The hybridization of the N-aryl acetamide and phenoxyacetamide scaffolds provides a strong rationale for investigating its potential as a novel bioactive agent.

A primary area of investigation for such compounds is enzyme inhibition. Numerous acetamide derivatives have been identified as potent inhibitors of various enzymes. For example, a library of 1,2-benzothiazine-N-arylacetamides was screened for inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to diabetes management. mdpi.com Several compounds in the series demonstrated greater inhibitory activity than the standard drug, acarbose, underscoring the potential of the N-arylacetamide scaffold in designing enzyme inhibitors. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Structurally Related N-Arylacetamide Derivatives

| Compound Type | Substituent | IC₅₀ (μM) |

|---|---|---|

| 1,2-benzothiazine-N-arylacetamide | Chloro | 25.88 |

| 1,2-benzothiazine-N-arylacetamide | Bromo | 46.25 |

| 1,2-benzothiazine-N-arylacetamide | Methyl | 32.71 |

Data sourced from a study on cyclic sulfonamides with an N-arylacetamide group. mdpi.com IC₅₀ represents the half-maximal inhibitory concentration.

Another compelling rationale is the potential for discovering new anti-infective agents. The N-aryl acetamide class has been identified as having antimalarial properties, with structure-activity relationship (SAR) studies leading to the development of potent analogs. nih.gov The mechanism of these compounds has been linked to mutations in the parasite's rhomboid protease 8 (ROM8) and a putative cation channel, CSC1, making them valuable tools for studying parasite biology. nih.gov

Table 2: Antimalarial Activity of a Structurally Related N-Aryl Acetamide Analog

| Compound ID | Description | Asexual Parasite Assay EC₅₀ (μM) | Cytotoxicity (HepG2 cells) CC₅₀ (μM) |

|---|---|---|---|

| MMV020512 | Parent N-aryl acetamide | 0.810 | 14.3 |

Data sourced from a study on the antimalarial activity of N-aryl acetamides. nih.gov EC₅₀ is the half-maximal effective concentration; CC₅₀ is the half-maximal cytotoxic concentration.

Finally, the broad applicability of the phenoxy acetamide scaffold in developing agents with anti-cancer and anti-inflammatory properties provides further justification for research. nih.gov The synthesis and evaluation of molecules like this compound are driven by the prospect of identifying novel compounds that can serve as leads for drug development or as chemical probes to explore complex biological pathways.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetamide |

| Acetanilide |

| N-(4-hydroxyphenyl)acetamide (Paracetamol) |

| N-phenylacetamide sulphonamides |

| N-aryl-2-(5-aryltetrazol-2-yl)acetamides |

| Phenacetin |

| N-(4-aminophenyl)acetamide (p-aminoacetanilide) |

| N-(4-nitrophenyl) acetamide |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide |

| 1,2-benzothiazine-N-arylacetamides |

| Acarbose |

| MMV020512 |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-6-8-14(9-7-13)20-10-15(18)17-12-4-2-11(16)3-5-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCADQZORRVYQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Aminophenyl 2 4 Methoxyphenoxy Acetamide and Derivatives

Established Synthetic Pathways for the Core N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide Structure

The construction of the this compound core typically involves two critical transformations: the formation of the terminal primary amine through the reduction of a nitro group precursor and the creation of the central acetamide (B32628) bond via coupling reactions. The sequence of these steps can be adapted, but a common and effective route involves the synthesis of an intermediate, N-(4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide, followed by the reduction of the nitro functionality.

Reduction Strategies for Precursor Compounds

The conversion of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. For the synthesis of this compound, the most common precursor is N-(4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide. The reduction of this nitro-intermediate is a key final step to yield the target molecule.

Several methods are available for this reduction, with catalytic hydrogenation and metal-acid systems being the most prevalent. wikipedia.org The Bechamp reduction, which utilizes iron filings in an acidic medium (like acetic acid or hydrochloric acid), is a classic and industrially viable method. researchgate.netresearchgate.net Other metals, such as zinc, tin, or tin(II) chloride, can also be employed in acidic solutions to achieve this transformation effectively. researchgate.netresearchgate.net

Experimental studies on the synthesis of the closely related compound N-(4-aminophenyl) acetamide have demonstrated the efficacy of using metals like iron (Fe) and zinc (Zn) as catalysts. researchgate.netresearchgate.net For instance, the reduction of N-(4-nitrophenyl) acetamide using iron in the presence of acetic acid or zinc in the presence of hydrochloric acid yields N-(4-aminophenyl) acetamide. researchgate.net These methods are directly applicable to the more complex precursor, N-(4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide. Green synthesis approaches have also been explored, utilizing reagents like Zn/NH₄Cl in water for the reduction of p-nitroacetanilide. wikipedia.org

| Precursor | Reducing Agent/System | Solvent | Key Conditions | Product | Reference(s) |

| N-(4-nitrophenyl) acetamide | Iron (Fe) / Acetic Acid | Acetic Acid | Heating | N-(4-aminophenyl) acetamide | researchgate.net |

| N-(4-nitrophenyl) acetamide | Zinc (Zn) / Hydrochloric Acid | Aqueous HCl | Not specified | N-(4-aminophenyl) acetamide | researchgate.net |

| p-Nitroacetanilide | Zn / NH₄Cl | Water | Not specified | p-Aminoacetanilide | wikipedia.org |

| 4-Nitroacetanilide | Hydrogenation Catalyst | Not specified | Hydrogen gas | 4-Aminoacetanilide | wikipedia.org |

Key Coupling Reactions in Acetamide Bond Formation

The formation of the acetamide linkage is central to the synthesis of the target molecule. This typically involves the reaction of an amine with a carboxylic acid or its activated derivative. For this compound, this means coupling a p-phenylenediamine (B122844) derivative with a 2-(4-methoxyphenoxy)acetic acid derivative.

A highly effective strategy involves the acylation of 4-nitroaniline (B120555) with 2-(4-methoxyphenoxy)acetyl chloride. The 2-(4-methoxyphenoxy)acetic acid precursor can be synthesized via the Williamson ether synthesis from 4-methoxyphenol (B1676288) and an ethyl chloroacetate, followed by hydrolysis of the ester. The resulting acid is then converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This acyl chloride readily reacts with the amino group of 4-nitroaniline to form the acetamide bond of the nitro-precursor, which is then reduced as described previously.

Alternative coupling methods can bypass the need for an acyl chloride. Direct amide formation between 2-(4-methoxyphenoxy)acetic acid and 4-nitroaniline can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). ijcce.ac.ir Other modern coupling strategies include copper-catalyzed reactions of amides with aryl halides or metal-free approaches involving the diazotization of aryl amines and subsequent reaction with acetonitrile (B52724). researchgate.netnih.gov

| Amine Component | Carboxylic Acid Component | Coupling Method/Reagent | Product Type | Reference(s) |

| 4-Nitroaniline | 2-(4-methoxyphenoxy)acetyl chloride | Direct acylation | N-Aryl acetamide | Inferred from google.com |

| Aryl amine | Acetonitrile | Diazotization (metal-free) | N-Aryl acetamide | researchgate.net |

| Amide | Aryl halide | Cross-coupling (metal-catalyzed) | N-Aryl amide | |

| 2-amino-4-(4-bromophenyl)thiazole | Phenoxy acid | TBTU, lutidine | Phenoxy thiazole (B1198619) derivative | nih.gov |

Synthesis of Structural Analogs and Hybrid Molecules Featuring the this compound Moiety

The this compound scaffold possesses several sites that are amenable to chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications can be targeted at the aminophenyl ring, the phenoxy group, or the acetamide linker to explore structure-activity relationships.

Derivatization at the Aminophenyl Position

The primary aromatic amine of the N-(4-Aminophenyl) moiety is a versatile functional group for further derivatization. Standard reactions involving primary amines can be employed to introduce a wide variety of substituents.

Acylation: The amine can be acylated with various acid chlorides or anhydrides to form secondary amides.

Alkylation: Reaction with alkyl halides can yield secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ to afford substituted amine derivatives. This is a powerful method for introducing diverse alkyl groups. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functional groups, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.

The use of N-(4-aminophenyl)piperidine as a derivatization tag in analytical chemistry highlights the high reactivity of the aminophenyl group and its ability to readily couple with carboxylic acids to improve their detection in mass spectrometry. nih.govnsf.gov

Modifications to the Phenoxy Moiety

The phenoxy ring provides another key site for structural modification. Substituents can be introduced either by starting with a pre-functionalized phenol (B47542) in the initial Williamson ether synthesis or by electrophilic aromatic substitution on the phenoxy ring of an intermediate.

Research into phenoxy acetic acid derivatives has shown that various groups can be incorporated onto the phenoxy ring. mdpi.com For example, introducing electron-withdrawing groups like bromo or chloro substituents at the para-position of the phenoxy ring has been explored in the synthesis of selective COX-2 inhibitors. mdpi.com Similarly, the synthesis of 2-(4-formylphenoxy)-N-(aryl)acetamides introduces a reactive aldehyde group on the phenoxy moiety, which can serve as a handle for further transformations, such as creating complex heterocyclic hybrids through multicomponent reactions. arkat-usa.org These modifications can significantly alter the electronic properties and steric profile of the molecule. nih.gov

| Starting Material / Intermediate | Reagent(s) | Modification Type | Resulting Structure | Reference(s) |

| 4-Bromophenol | Ethyl chloroacetate, then hydrolysis | Halogen substitution | 2-(4-Bromophenoxy)acetic acid | Inferred from mdpi.com |

| 4-Hydroxybenzaldehyde | N-(Aryl)-2-chloroacetamide | Formyl group introduction | 2-(4-Formylphenoxy)-N-(aryl)acetamide | arkat-usa.org |

| Phenoxy thiazole | Not specified | Methyl and fluoro substitution | Cytotoxic phenoxy thiazole derivative | nih.gov |

Alterations of the Acetamide Linker

One common strategy is bioisosteric replacement, where an atom or group is replaced by another with similar physical or chemical properties. researchgate.net For the acetamide linker, key modifications could include:

Thioether Analog: Replacing the ether oxygen with a sulfur atom to create a thioacetamide (B46855) linker, -NH-CO-CH₂-S-. The synthesis of N-phenyl-2-(phenylsulfanyl)acetamide demonstrates the feasibility of creating such thioether linkages. nih.gov

Chain Extension/Contraction: The length of the alkyl chain can be varied by using, for example, 3-(4-methoxyphenoxy)propanoic acid instead of 2-(4-methoxyphenoxy)acetic acid to introduce an additional methylene (B1212753) group.

Introducing Rigidity: The flexibility of the linker can be constrained by incorporating cyclic structures or double bonds.

Amine Replacement: The ether oxygen could potentially be replaced with a substituted nitrogen atom (an amino acid derivative), though this would represent a more significant structural departure.

These modifications allow for fine-tuning the spatial arrangement of the aromatic moieties and the hydrogen bonding capabilities of the linker, which are often crucial for molecular recognition and biological function. researchgate.net

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives often involves multi-step processes where catalytic methods are employed to ensure efficiency, selectivity, and high yields. A common synthetic strategy involves the formation of the ether linkage and the amide bond, followed by the reduction of a nitro group to the final amine functionality. Catalysts play a crucial role in these transformations.

One of the most critical catalytic steps is the reduction of an aromatic nitro group, a common precursor, to an amino group. The synthesis of the related compound, N-(4-aminophenyl) acetamide, has been achieved through the catalytic reduction of N-(4-nitrophenyl) acetamide using metals in the presence of acids. researchgate.netresearchgate.net This method is directly applicable to the synthesis of the title compound from its nitro precursor. Metals such as iron (Fe) and zinc (Zn) are frequently used as catalysts in these reactions. researchgate.net For instance, the reduction of N-(4-nitrophenyl) acetamide has been performed using iron chips in the presence of acetic acid and zinc powder with hydrochloric acid. researchgate.netresearchgate.net These reactions are typically run under reflux for several hours to completion. researchgate.net While effective, these heterogeneous catalytic systems can require significant amounts of metal. Research has also explored recyclable catalysts, such as selenium supported on activated carbon, for the selective reduction of nitroarenes, which can be recovered and reused multiple times with consistent activity. researchgate.net

Another key bond formation that can be subject to catalysis is the ether linkage between the phenoxy group and the acetamide backbone. In the synthesis of related phenoxy-acetamide derivatives, sodium iodide has been used as a catalyst in conjunction with a base like potassium carbonate in an acetonitrile solvent. mdpi.com This approach facilitates the nucleophilic substitution reaction between a phenol and a halo-acetamide precursor.

The following table summarizes the catalytic conditions used for the reduction of N-(4-nitrophenyl) acetamide, a reaction analogous to the final step in synthesizing the title compound.

| Catalyst System | Reagents | Reaction Time | Avg. Yield (%) | Source(s) |

| Iron (Fe) | Acetic Acid (CH₃COOH) | ~2.5 hours | 32.38% | researchgate.netresearchgate.net |

| Zinc (Zn) | Hydrochloric Acid (HCl) | Not specified | 33.29% | researchgate.netresearchgate.net |

Advanced Characterization Techniques for Synthesized Compounds

Following synthesis, a comprehensive suite of analytical techniques is essential to confirm the identity, structure, and purity of this compound and its derivatives. These methods include various forms of spectroscopy and chromatography.

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of organic molecules. For this compound and its derivatives, ¹H NMR would confirm the presence of protons in different chemical environments, such as the aromatic rings, the amine (-NH₂), the amide (-NH-), the methylene (-CH₂-), and the methoxy (B1213986) (-OCH₃) groups. ¹³C NMR provides information on the carbon skeleton of the molecule. mdpi.comnih.gov These techniques are crucial for verifying the final structure and identifying any potential isomers. researchgate.net

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For the title compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide group, and the C-O-C stretching of the ether linkage. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems in the aromatic rings. researchgate.net It can be used to study the interaction between the compound and other substances, such as anions, by observing shifts in the absorption bands. mdpi.com For example, in the analysis of N-(4-aminophenyl) acetamide, UV-Vis spectroscopy was used as part of the characterization process. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is a key technique for determining the molecular weight of the synthesized compound, thus confirming its elemental composition. researchgate.net Techniques like Electrospray Ionization (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the mass of the molecular ion. mdpi.comnih.gov For the related N-(4-aminophenyl) acetamide, mass spectrometry confirmed the structure by identifying the molecular ion peak at m/z = 151.1 (M+1). researchgate.net

The table below summarizes the key spectroscopic data used to characterize analogous compounds.

| Technique | Feature | Interpretation | Source(s) |

| MS | Molecular Ion Peak (M+1) | Confirms Molecular Weight | researchgate.net |

| FTIR | N-H, C=O, C-O-C vibrations | Presence of amine, amide, and ether functional groups | researchgate.netmdpi.com |

| ¹H & ¹³C NMR | Chemical Shifts & Splitting | Elucidation of the carbon-hydrogen framework | mdpi.comnih.govresearchgate.net |

| UV-Vis | Absorption Bands | Characterization of the aromatic system | researchgate.netmdpi.com |

Chromatographic methods are employed to separate the synthesized compound from any unreacted starting materials, byproducts, or impurities, thereby assessing its purity.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and widely used technique to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. researchgate.net For the analysis of N-(4-aminophenyl) acetamide, a mobile phase of ethyl acetate-hexane (50:50) on a silica (B1680970) plate was used, with visualization under a UV lamp at 254 nm. researchgate.netresearchgate.net The retention factor (Rf) value of the synthesized product is compared with that of a standard sample to confirm its identity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov It is used to definitively determine the purity of the final compound and to identify any impurities present in the sample. nih.gov

Structure Activity Relationship Sar Investigations of N 4 Aminophenyl 2 4 Methoxyphenoxy Acetamide Analogs

Elucidation of Key Structural Features for Biological Activity

The substitution patterns on both the aminophenyl and phenoxy aromatic rings significantly influence the biological potency of the analogs. Studies on related 2-aryloxy-N-(pyrimidin-5-yl)acetamides reveal that the nature and position of substituents are critical. For instance, in one series, analogs with 2-chloro, 4-chloro, and 4-trifluoromethyl substituents on an aromatic ring showed the most significant improvements in potency. mdpi.com Conversely, methyl and methoxy (B1213986) analogs did not demonstrate superior potency compared to the unsubstituted hit compound. mdpi.com

In a different series of analogs, a preference for substitution at the 2- and 4-positions was also observed for cyano groups, which led to improved activity. mdpi.com This suggests that electronic and steric factors at these positions are key for target engagement. The introduction of more polar substituents, such as 4-methylsulfone and primary carboxamides, was also tolerated, indicating that this region of the molecule may be solvent-exposed and can accommodate groups that enhance solubility. mdpi.com However, highly electronegative and bulky groups, like the pentafluorosulfanyl group, can reduce activity, possibly due to their larger volume. mdpi.com

| Substituent | Position | Effect on Potency | Reference |

|---|---|---|---|

| Chloro | 2- and 4- | Improved | mdpi.com |

| Trifluoromethyl | 4- | Improved | mdpi.com |

| Cyano | 2- and 4- | Improved | mdpi.com |

| Methyl | 2-, 3-, 4- | No improvement | mdpi.com |

| Methoxy | 2-, 3-, 4- | No improvement | mdpi.com |

| Pentafluorosulfanyl | - | Reduced | mdpi.com |

The amide linkage is a cornerstone of the molecular structure, providing a rigid and planar unit that correctly orients the aromatic rings. Its hydrogen bonding capabilities, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor, are fundamental for molecular recognition and binding to biological targets. nih.govnih.gov Crystal structure analysis of analogous compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), confirms that intermolecular N-H···O hydrogen bonds are crucial for stabilizing the crystal lattice, which provides a model for potential interactions within a receptor's binding pocket. nih.govnih.gov

Furthermore, the pendant acetamide group offers a platform for chemical diversification. Studies on other scaffolds have shown that N,N-disubstitution of the acetamide can be used to introduce a variety of chemical groups without sacrificing binding affinity, allowing for the fine-tuning of properties like lipophilicity and plasma protein binding. nih.gov The structural integrity of the amide bond is also critical; its cleavage would lead to a loss of activity. frontiersin.org

Modifying the functional groups on the core structure can dramatically alter the activity profile of the resulting analogs, sometimes shifting their function from agonism to antagonism. For example, in studies of related TRPV1 agonists, halogenation of the aromatic A-ring shifted the activity of the ligands from agonism toward antagonism. nih.gov The degree of this shift was dependent on both the size of the halogen and its position, with iodination generally conferring the most significant enhancement of antagonism. nih.gov

The introduction of chiral functional groups is another strategy to modify biological activity. mdpi.com By attaching enantiomerically pure moieties, it is possible to probe the three-dimensional space of the binding site and potentially improve activity and selectivity. mdpi.com The compatibility of various functional groups with the core structure is also a key consideration, as certain groups can interfere with the desired biological activity or the stability of the compound. frontiersin.org

Stereochemical Considerations in N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide Derivatives

While the parent compound this compound is achiral, the introduction of stereocenters into its derivatives is a powerful strategy for probing SAR. Biological systems, such as enzymes and receptors, are inherently chiral, and thus different enantiomers or diastereoisomers of a chiral drug can exhibit significantly different biological activities. mdpi.com

The synthesis and evaluation of individual stereoisomers allow for a thorough three-dimensional structure–activity correlation. mdpi.com One enantiomer may exhibit the desired therapeutic effect, while the other could be less active or even contribute to undesirable off-target effects. mdpi.com Therefore, controlling the stereochemistry of analogs is essential for developing potent and selective compounds. The spatial structure of a bioactive molecule is a critical feature that influences its interaction with its target, and stereochemistry plays a central role in defining that structure. mdpi.com

Computational Approaches in SAR Prediction and Refinement

Computational modeling serves as a vital tool in predicting and refining the SAR of this compound analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are employed to rationalize observed SAR data and guide the design of new, more potent compounds. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can identify key physicochemical properties that drive activity. Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for binding to a specific target. nih.gov

Furthermore, advanced computational methods like Density Functional Theory (DFT) calculations can be used to understand the electronic properties and molecular geometry of these compounds. nih.govnih.gov Analysis of intermolecular interactions, such as hydrogen bonds and π-stacking, through techniques like Hirshfeld surface analysis, can provide deep insights into the forces stabilizing the ligand-receptor complex, thereby refining the understanding of molecular recognition. nih.govnih.gov

Physicochemical Property Analysis in Relation to SAR

The biological activity of a compound is not solely determined by its structural fit to a target but is also heavily influenced by its physicochemical properties. Parameters such as lipophilicity (logP), solubility, pKa, and polar surface area are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Activity Profiling in Vitro of N 4 Aminophenyl 2 4 Methoxyphenoxy Acetamide and Its Derivatives

Anticancer and Antitumor Efficacy Studies in Cell Lines

The evaluation of cytotoxic effects against various cancer cell lines is a primary step in the discovery of new anticancer agents. Derivatives of phenoxyacetamide have been the subject of numerous studies to determine their potential as therapeutic agents.

Evaluation against Various Human Cancer Cell Lines (e.g., HCT116, HeLa, MCF-7, A549, MV411, melanoma, pancreatic cancer, CML)

A range of phenoxyacetamide and phenylacetamide derivatives have demonstrated cytotoxic activity against several human cancer cell lines. For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been shown to be potent against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines nih.gov. Specifically, a derivative with a p-nitro substituent was identified as the most active against the MCF-7 cell line with an IC50 value of 100 μM nih.gov.

In other studies, newly synthesized phenoxyacetamide derivatives have shown significant cytotoxic efficacy against breast cancer (MCF-7) and liver cancer (HepG2) cell lines mdpi.com. One particular derivative demonstrated a potent cytotoxic effect on the HepG2 cell line with an IC50 of 1.43 μM, which was more effective than the standard drug 5-Fluorouracil mdpi.com. Furthermore, other phenylacetamide derivatives have exhibited significant cytotoxic effects against MCF-7 cells, with IC50 values as low as 0.7±0.08 μM tbzmed.ac.irtbzmed.ac.ir.

The cytotoxic potential of related compounds has also been observed in lung carcinoma (A549) and various pancreatic cancer cell lines nih.govresearchgate.netmdpi.com. While direct data for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide is not extensively available, the consistent anticancer activity of structurally similar compounds underscores the potential of this chemical class.

Table 1: Cytotoxic Activity of Representative Phenoxyacetamide Derivatives against Various Human Cancer Cell Lines

| Compound Type | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivative | MCF-7 (Breast) | 100 | nih.gov |

| Phenoxyacetamide Derivative I | MCF-7 (Breast) | 7.43 | mdpi.com |

| Phenoxyacetamide Derivative I | HepG2 (Liver) | 1.43 | mdpi.com |

| Phenylacetamide Derivative 3c | MCF-7 (Breast) | 0.7±0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide Derivative 3d | MCF-7 (Breast) | 0.7±0.4 | tbzmed.ac.irtbzmed.ac.ir |

| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 | |

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 |

Assessment of Selective Cytotoxicity in vitro

A critical aspect of cancer chemotherapy is the selective targeting of cancer cells while sparing normal, healthy cells. Studies on novel phenoxyacetamide derivatives have shown a degree of selectivity towards cancer cells mdpi.com. For example, one derivative displayed a significantly lower cytotoxic effect on normal/non-tumorigenic liver cells (THLE-2), with an IC50 of 36.27 μM, compared to its high potency against liver cancer cells (HepG2) with an IC50 of 1.43 μM mdpi.com. This suggests a favorable selectivity index, a crucial characteristic for the development of safer cytotoxic agents for cancer treatment mdpi.comresearchgate.net. The selectivity index (SI) is calculated as the ratio of the IC50 value for normal cells to the IC50 value for cancer cells, with an SI greater than 1.0 indicating a compound with greater activity against cancer cells and lower cytotoxicity on normal cells researchgate.net.

Table 2: Selective Cytotoxicity of a Representative Phenoxyacetamide Derivative

| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| HepG2 | Liver Cancer | 1.43 | 25.36 | mdpi.com |

| THLE-2 | Normal Liver | 36.27 | mdpi.com |

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to anticancer properties, acetamide (B32628) derivatives have been investigated for their antimicrobial activities. A study on derivatives of N-(4-methoxyphenyl)acetamide revealed significant antibacterial and antifungal properties researchgate.netchemjournal.kzcyberleninka.ru. Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative, demonstrated high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4% researchgate.netchemjournal.kz. This same compound also exhibited notable bactericidal activity, with a maximum zone of inhibition of 18 mm against Pectobacterium carotovorum at the same concentration researchgate.netchemjournal.kz. The consistent antimicrobial activity found in related amide and benzamide derivatives further supports the potential of this chemical family as a source of new antimicrobial agents nanobioletters.com.

Table 3: Antimicrobial Activity of a N-(4-methoxyphenyl)acetamide Derivative

| Derivative | Microorganism | Activity Type | Observation | Source |

|---|---|---|---|---|

| Sodium acetyl(4-methoxyphenyl) carbamodithioate | Fusarium oxysporum | Fungicidal | Complete growth inhibition at 0.4% | researchgate.netchemjournal.kz |

| Sodium acetyl(4-methoxyphenyl) carbamodithioate | Pectobacterium carotovorum | Bactericidal | 18 mm zone of inhibition at 0.4% | researchgate.netchemjournal.kz |

Enzyme and Receptor Modulatory Effects

The therapeutic effects of chemical compounds are often mediated through their interaction with specific enzymes and receptors. The this compound scaffold is related to molecules known to modulate key enzymes involved in disease pathways.

Histone Deacetylase (HDAC) Inhibition

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases nih.gov. Research into structurally related compounds has indicated potential for MAO inhibition. For example, a series of N-methyl-2-phenylmaleimidyl analogues were evaluated as inhibitors of MAO-B, with the parent compound, N-methyl-2-phenylmaleimide, showing a K(i) value of 3.49 μM nih.gov. The inhibitory potency of these compounds is thought to be related to the ability of the heterocyclic system to act as a hydrogen bond acceptor, which helps to stabilize the inhibitor-MAO-B complex nih.gov. Furthermore, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were found to be potent and selective MAO-B inhibitors, with one compound exhibiting an IC50 of 0.062μM in a competitive and reversible manner semanticscholar.org. These findings suggest that the phenoxyacetamide scaffold could be a promising starting point for the design of novel MAO inhibitors.

Ion Transporter (e.g., SLC26A3) Modulation

The solute carrier family 26 member A3 (SLC26A3), also known as Downregulated in Adenoma (DRA), is a chloride/bicarbonate exchanger located in the luminal membrane of intestinal epithelial cells. It plays a crucial role in the electroneutral absorption of NaCl and fluid from the colon. nih.gov Inhibition of SLC26A3 is a therapeutic strategy being investigated for the treatment of constipation. nih.govpatsnap.com

While direct studies on this compound are not prominent in the literature, research into structurally related acetamide derivatives has identified their potential as SLC26A3 inhibitors. A high-throughput screening of 50,000 synthetic small molecules identified several classes of SLC26A3 inhibitors, including acetamide-thioimidazoles. nih.gov Further structure-activity relationship (SAR) studies on related compounds have shown that modifications to the acetamide moiety can influence potency. For instance, in one series of N-substituted aminobenzene compounds, derivatives with an N-acetamide linkage showed activity, although with slightly reduced potency compared to other amide analogs in that specific series. nih.gov

These findings suggest that the acetamide scaffold is a viable starting point for the development of SLC2al inhibitors. The mechanism of these inhibitors generally involves blocking the ion exchange process, which can be achieved through competitive binding at the transport site or non-competitive binding that induces a conformational change in the protein. patsnap.com

Table 1: Activity of Selected Acetamide-Related Scaffolds on SLC26A3 This table is representative of findings for the broader acetamide class, as specific data for this compound is not available.

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Acetamide-thioimidazoles | SLC26A3 | Identified as a potent inhibitor class in high-throughput screening. | nih.gov |

| N-acetamide aminobenzene derivatives | SLC26A3 | Showed inhibitory activity, with potency influenced by substitutions. | nih.gov |

N-Methyl-D-Aspartate Receptor Potentiation

The N-Methyl-D-Aspartate (NMDA) receptor is an ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory. rjsocmed.com Over- or under-activation of NMDA receptors is implicated in various neurological and psychiatric disorders. rjsocmed.comnih.gov Consequently, molecules that can modulate NMDA receptor function, either as antagonists or positive allosteric modulators (potentiators), are of significant therapeutic interest.

Currently, there is a lack of published in vitro data specifically investigating the potentiation or direct modulation of NMDA receptors by this compound or its closely related phenoxyacetamide derivatives. Research on NMDA receptor modulators has explored a wide variety of chemical structures, but this specific class of compounds does not appear to have been a primary focus in the available literature. rjsocmed.comresearchgate.net Therefore, the capacity of this compound to act as an NMDA receptor potentiator remains an uninvestigated area.

Other Enzyme System Interactions

The interaction of xenobiotics with metabolic enzyme systems, such as the cytochrome P450 (CYP) superfamily, is a critical aspect of drug development. These enzymes are responsible for the metabolism of a vast number of compounds, and inhibition or induction of these enzymes can lead to significant drug-drug interactions.

Specific in vitro studies detailing the metabolic profile of this compound and its interaction with key enzyme systems have not been extensively reported. Such investigations would typically involve incubating the compound with human liver microsomes or recombinant CYP enzymes to identify the primary metabolic pathways and the specific enzymes involved. Furthermore, assays would be conducted to determine if the compound acts as an inhibitor or inducer of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). The absence of this data in the public domain means that the potential for this compound to engage in clinically relevant enzyme-based drug interactions is currently unknown.

Anti-inflammatory and Antioxidant Activities

Research has been conducted on the in vitro anti-inflammatory and antioxidant properties of novel acetamide derivatives. mdpi.comresearchgate.netnih.gov These studies provide insight into the potential activities of the broader class to which this compound belongs.

The antioxidant capacity of these compounds has been evaluated using methods such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. mdpi.com In addition to direct radical scavenging, the ability of these derivatives to mitigate oxidative stress in cellular models has been explored. This includes measuring the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in macrophage cell lines like J774.A1, often stimulated with agents such as lipopolysaccharide (LPS) to mimic an inflammatory state. mdpi.comresearchgate.net

One study on new acetamide derivatives reported that several compounds were effective at reducing ROS and NO production in stimulated macrophages. mdpi.com This suggests a potential anti-inflammatory mechanism, as excessive NO production is a hallmark of inflammatory processes. The antioxidant and anti-inflammatory activities appear to be influenced by the specific substitutions on the acetamide scaffold. mdpi.comresearchgate.net

Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of Representative Acetamide Derivatives Data represents findings for novel synthetic acetamide derivatives, not the specific subject compound.

| Assay | Cell Line | Stimulant | Observed Effect of Test Compounds | Reference |

|---|---|---|---|---|

| ABTS Radical Scavenging | N/A (Cell-free) | N/A | Several derivatives showed good radical scavenging activity. | mdpi.com |

| ROS Production | J774.A1 Macrophages | tBOH | Selected derivatives significantly reduced ROS production. | mdpi.comresearchgate.net |

| NO Production | J774.A1 Macrophages | LPS | Selected derivatives inhibited LPS-induced NO production. | mdpi.com |

Investigation of Antiviral Potential (e.g., HIV-1 Virion Infectivity Factor inhibition)

The Human Immunodeficiency Virus type 1 (HIV-1) Virion Infectivity Factor (Vif) is an accessory protein crucial for viral replication in non-permissive cells, such as primary CD4+ T cells. nih.govfrontiersin.org Vif functions by targeting the host's natural antiviral protein, APOBEC3G (A3G), for proteasomal degradation. nih.gov By neutralizing A3G, Vif protects the virus and allows for the production of infectious virions. Because Vif has no human homologs, it is considered an attractive target for novel antiretroviral therapies. nih.govnih.gov

The investigation of small molecules that can inhibit Vif function is an active area of research. nih.gov Such inhibitors could restore the cell's innate antiviral defenses. While specific studies targeting this compound for Vif inhibition have not been published, the general strategy involves identifying compounds that can disrupt the Vif-A3G interaction or otherwise antagonize Vif function. nih.govnih.gov For example, the small molecule RN-18 was identified as a compound that inhibits HIV-1 replication in a Vif-dependent manner by interfering with the Vif-A3G axis. nih.gov

Exploring whether this compound or its derivatives can inhibit HIV-1 Vif would require specific in vitro assays, such as co-immunoprecipitation to assess the Vif-A3G interaction in the presence of the compound, or cell-based assays that measure viral infectivity in permissive versus non-permissive cell lines. mdpi.com At present, the potential of this chemical class in the context of HIV-1 Vif inhibition remains to be determined.

Mechanistic Elucidation of N 4 Aminophenyl 2 4 Methoxyphenoxy Acetamide Biological Action

Identification of Molecular Targets and Pathways

The primary molecular targets of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide are histone deacetylases (HDACs). It is a potent inhibitor of HDACs with an IC50 of 100 nM. medchemexpress.comabcam.comselleckchem.com Specifically, M344 shows inhibitory activity against class I and II HDACs, with a notable selectivity for HDAC6. abcam.com By inhibiting these enzymes, M344 interferes with the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This inhibition leads to an increase in protein acetylation, which in turn modulates gene expression and affects various cellular processes. nih.gov

The pathways influenced by M344 are extensive and critical to cell fate. HDACs are integral components of large multiprotein complexes that regulate chromatin structure and transcription. abcam.com Consequently, inhibition by M344 impacts several key signaling pathways involved in cell cycle regulation and apoptosis, such as the PI3K/AKT/mTOR pathway. abcam.com Furthermore, M344 has been shown to activate the NF-κB transcription factor in a dose-dependent manner, a key regulator of cellular responses including inflammation, immunity, and cell survival. nih.govresearchgate.net Research has also indicated that M344 treatment can lead to a dose-dependent decrease in BRCA1 mRNA and protein levels in breast and ovarian cancer cell lines. medchemexpress.com

Cellular Response Mechanisms

The inhibition of HDACs by this compound triggers a cascade of cellular events, culminating in significant phenotypic changes, particularly in cancer cells. These responses are central to its potential as a therapeutic agent.

Induction of Programmed Cell Death (Apoptosis, Autophagy)

M344 is a known inducer of apoptosis. abcam.comnih.gov At higher concentrations (e.g., 2 μM), it can induce apoptosis in human leukemia THP-1 cells. nih.gov This programmed cell death is associated with the release of cytochrome c from the mitochondria and the activation of caspases, including caspase-8, caspase-9, and the executioner caspase-3. nih.gov The activation of both initiator caspases (8 and 9) suggests that M344 triggers apoptosis through both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov Furthermore, M344 treatment has been observed to increase the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein XIAP. nih.gov In pancreatic cancer cells, M344 was shown to increase apoptosis at 48 hours post-treatment. semanticscholar.orgnih.gov The induction of apoptosis has been confirmed in various cancer cell lines, including endometrial and ovarian cancer, through methods like annexin (B1180172) V staining and the observation of mitochondrial transmembrane potential loss. nih.gov

While the primary focus of research has been on apoptosis, the role of HDAC inhibitors in autophagy is also an area of investigation. Autophagy is a catabolic process for the degradation of cellular components and can have a dual role in either promoting cell survival or contributing to cell death. nih.gov The interplay between M344-induced apoptosis and autophagy remains an active area of research to fully understand its cellular impact.

Modulation of Cellular Acetylation Status

The fundamental mechanism of action for M344 is the inhibition of HDAC enzymes, which directly leads to an increase in the acetylation levels of their substrates. nih.gov The most well-characterized substrates are histone proteins. Increased acetylation of histone tails, such as on histone H3 and H4, neutralizes their positive charge, leading to a more relaxed chromatin structure. nih.govplos.org This "euchromatin" state allows transcription factors and regulatory proteins better access to DNA, thereby altering gene expression. nih.gov

Studies have demonstrated that M344 treatment increases global histone H3 acetylation in pancreatic cancer cells, and at a concentration of 1 μM, it was more effective than the well-known HDAC inhibitor vorinostat. plos.org In porcine embryos, M344 treatment was found to increase the average fluorescence intensity of acetylated H4 at lysine 12 (AcH4K12). nih.gov Beyond histones, HDAC inhibitors like M344 can also affect the acetylation status of non-histone proteins, such as tubulin, which can impact microtubule stability and function. The broad effects of M344 on cellular acetylation underscore its ability to influence a wide array of cellular functions.

Interference with DNA Damage Response Pathways (e.g., ATM kinase targeting)

The DNA Damage Response (DDR) is a critical network of signaling pathways that cells activate in response to DNA damage to maintain genomic integrity. nih.gov A key kinase at the heart of the DDR is Ataxia-Telangiectasia Mutated (ATM), which is activated by DNA double-strand breaks. nih.govmerckgrouponcology.com Upon activation, ATM orchestrates a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. merckgrouponcology.com

While direct targeting of ATM by M344 is not its primary mechanism, the compound's action as an HDAC inhibitor can interfere with the DDR. HDACs are involved in chromatin remodeling at sites of DNA damage, which is necessary for the recruitment of repair proteins. By altering the chromatin landscape, HDAC inhibitors can modulate the efficiency of DNA repair. Furthermore, studies have shown that ATM itself can phosphorylate other proteins involved in the DNA damage response, such as Hsp90α, immediately following ionizing radiation. oncotarget.com The interplay between HDAC inhibition by M344 and the function of key DDR kinases like ATM is a complex area of research. Inhibiting HDACs can potentially sensitize cancer cells to DNA damaging agents by impairing their ability to repair DNA, a concept that supports combination therapies.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

To understand the interaction between this compound and its molecular targets at an atomic level, computational methods such as molecular docking and molecular dynamics simulations are employed. These techniques provide valuable insights into the binding modes and affinities that drive the compound's biological activity.

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov For M344, docking studies are crucial for rationalizing its binding mode within the active site of various HDAC isoforms. These studies typically show that the 2-aminobenzamide (B116534) moiety of HDAC inhibitors acts as a zinc-binding group, chelating the essential zinc ion in the catalytic site of the enzyme. mdpi.com

The binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction. nih.govnih.gov Lower binding energies indicate a more stable and efficient interaction. researchgate.net Docking simulations for compounds structurally related to M344 against class I HDACs (HDAC1, 2, and 3) have revealed key interactions with amino acid residues in the enzyme's active site. mdpi.com These interactions, which often include hydrogen bonds, are critical for the inhibitor's potency and selectivity. While specific binding energy values for M344 from publicly available literature are not detailed, the principles of HDAC inhibition established through these computational studies are directly applicable. The prediction of binding affinity through such in silico methods is a vital step in the drug discovery process, allowing for the screening and optimization of potential inhibitors before their synthesis and biological testing. nih.govarxiv.org

Table 1: Summary of M344 Biological Activity

| Biological Process | Effect | Key Molecular Players | Cell/System Studied |

|---|---|---|---|

| HDAC Inhibition | Potent inhibition of histone deacetylases | HDACs (Class I/II), HDAC6 | Pancreatic Cancer Cells, Leukemia Cells |

| Apoptosis | Induction of programmed cell death | Caspase-3, -8, -9, Bax, XIAP | Leukemia THP-1, Pancreatic Cancer Cells, Endometrial/Ovarian Cancer Cells |

| Cell Cycle | Arrest at G1 phase | p21, Cyclin E | Leukemia THP-1, Pancreatic Cancer Cells |

| Acetylation | Increase in global histone acetylation | Histone H3, Histone H4 (AcH4K12) | Pancreatic Cancer Cells, Porcine Embryos |

| Gene Expression | Modulation of gene transcription | NF-κB, BRCA1 | Leukemia THP-1, Breast/Ovarian Cancer Cells |

Following a comprehensive search for scientific literature, it has been determined that there are no available research findings specifically detailing the advanced computational and mechanistic analysis of This compound for the outlined topics. The requested analyses, including specific binding conformations, Density Functional Theory (DFT) studies, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the prediction of Non-Linear Optical (NLO) behavior, have not been published for this particular chemical compound.

While the computational methods mentioned are standard in modern chemical research and have been applied to structurally similar molecules, the strict requirement to focus solely on this compound prevents the inclusion of data from other compounds. Generating content on these specific subsections without direct research would result in speculation and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article for the following sections as requested:

Advanced Computational Chemistry Approaches

Prediction of Non-Linear Optical (NLO) Behavior

To fulfill this request, published studies containing these specific computational analyses for this compound would be required.

Lead Optimization and Derivatization Strategies for N 4 Aminophenyl 2 4 Methoxyphenoxy Acetamide Scaffold

Rational Design for Improved Potency and Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to enhance the efficacy and specificity of a lead compound by making targeted structural modifications. For the N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide scaffold, this approach involves a systematic exploration of its chemical space to identify key pharmacophoric features and optimize their interactions with biological targets.

One common strategy involves the modification of the peripheral phenyl rings. For instance, the introduction of various substituents on the 4-aminophenyl ring can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity. Similarly, alterations to the 4-methoxyphenoxy moiety can modulate lipophilicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on analogous phenoxyacetamide derivatives have shown that the nature and position of substituents can dramatically alter biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic environment of the molecule, leading to enhanced interactions with specific amino acid residues within a target's binding site.

A hypothetical SAR study on the this compound scaffold might explore the following modifications to improve potency and selectivity:

| Modification Site | Proposed Substituent | Rationale for Improved Potency/Selectivity |

| 4-Aminophenyl Ring | Halogens (F, Cl, Br) | Enhance binding through halogen bonding and increase lipophilicity. |

| 4-Aminophenyl Ring | Small alkyl groups (CH₃, C₂H₅) | Probe steric tolerance in the binding pocket. |

| 4-Methoxyphenoxy Ring | Trifluoromethyl (CF₃) | Increase metabolic stability and binding affinity. |

| Acetamide (B32628) Linker | Methylation of the amide nitrogen | Alter hydrogen bonding capacity and conformational flexibility. |

These targeted modifications, guided by an understanding of the target's structure and binding site characteristics, represent a rational approach to optimizing the therapeutic potential of the this compound scaffold.

Hybrid Molecule Design and Synthesis for Multitargeting Approaches

The concept of "one molecule, multiple targets" has gained traction as a promising strategy for treating complex diseases with multifactorial etiologies. Hybrid molecule design involves covalently linking two or more pharmacophores to create a single chemical entity with the ability to modulate multiple biological targets simultaneously.

For the this compound scaffold, this approach could involve its conjugation with other known bioactive moieties to create novel hybrid compounds with synergistic or additive effects. For example, if the primary scaffold exhibits activity against a particular enzyme, it could be hybridized with a molecule known to inhibit a different but related pathway, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

| Pharmacophore 1 | Pharmacophore 2 | Potential Therapeutic Application |

| This compound | A known kinase inhibitor moiety | Dual-action anticancer agent |

| This compound | A non-steroidal anti-inflammatory drug (NSAID) | Hybrid anti-inflammatory and analgesic |

| This compound | An antioxidant pharmacophore | Neuroprotective agent with dual mechanisms |

The successful design and synthesis of such hybrid molecules could pave the way for innovative treatments for a range of complex diseases.

Computational Design of Advanced this compound Analogs

Computational chemistry and molecular modeling have become indispensable tools in the drug discovery pipeline, enabling the rapid and cost-effective design of novel compounds with desired properties. These methods can be applied to the this compound scaffold to design advanced analogs with enhanced biological activity.

Techniques such as molecular docking can be used to predict the binding mode and affinity of virtual libraries of analogs within the active site of a target protein. This allows for the prioritization of compounds for synthesis and biological testing. Furthermore, quantum mechanics (QM) calculations can provide insights into the electronic properties of the molecules, such as electrostatic potential and frontier molecular orbitals, which are crucial for understanding their reactivity and interaction with biological targets.

For instance, a computational study could involve the following steps:

Homology modeling: If the crystal structure of the target protein is unavailable, a 3D model can be built based on the known structures of related proteins.

Virtual screening: A large database of virtual compounds based on the this compound scaffold can be docked into the active site of the target protein.

Binding energy calculation: The binding affinity of the docked compounds can be estimated using scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Lead optimization: The most promising candidates can be further optimized in silico by making targeted modifications to improve their binding affinity and selectivity.

In Silico Prediction of Suitability for Biological Systems

Before a drug candidate can advance to clinical trials, its pharmacokinetic and toxicological properties must be thoroughly evaluated. In silico methods, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, play a crucial role in the early assessment of a compound's suitability for biological systems.

For the this compound scaffold and its derivatives, various computational models can be employed to predict key ADMET parameters. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-property relationship (QSPR) models.

| ADMET Property | In Silico Prediction Method | Importance in Drug Development |

| Absorption | Prediction of Caco-2 permeability and intestinal absorption | Determines oral bioavailability. |

| Distribution | Prediction of plasma protein binding and blood-brain barrier penetration | Affects the amount of free drug available to reach the target. |

| Metabolism | Prediction of cytochrome P450 inhibition and sites of metabolism | Identifies potential drug-drug interactions and metabolic liabilities. |

| Excretion | Prediction of renal clearance | Determines the elimination half-life of the drug. |

| Toxicity | Prediction of hERG inhibition, mutagenicity, and hepatotoxicity | Assesses the potential for adverse effects. |

By using these in silico tools, researchers can identify and filter out compounds with unfavorable ADMET profiles at an early stage, thereby reducing the time and cost associated with drug development. This predictive approach allows for the prioritization of this compound analogs that are more likely to succeed in later stages of preclinical and clinical development.

Future Perspectives and Unexplored Research Avenues for N 4 Aminophenyl 2 4 Methoxyphenoxy Acetamide

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide is a critical step in enabling its further biological evaluation. While standard methods for amide bond formation can be employed, future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

Furthermore, the application of flow chemistry could offer significant advantages for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. This methodology is also highly scalable, making it suitable for the large-scale production required for extensive biological testing and potential future commercialization.

Another area for development is the use of novel catalytic systems. For example, the use of biocatalysts, such as enzymes, could offer a highly selective and environmentally benign approach to the synthesis of this compound. Additionally, the exploration of new metal-based or organocatalysts for the key bond-forming reactions could lead to more efficient and cost-effective synthetic processes.

Discovery of Undiscovered Biological Applications and Targets

The structural features of this compound suggest that it may possess a range of biological activities that have yet to be explored. The phenoxy acetamide (B32628) scaffold is present in a number of compounds with demonstrated pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. nih.gov

Potential Anticancer Activity: Many acetamide derivatives have been investigated for their potential as anticancer agents. nih.gov Future research could involve screening this compound against a panel of cancer cell lines to assess its cytotoxic and antiproliferative effects. The presence of the aminophenyl group could also confer selectivity towards certain cancer types.

Potential Anti-inflammatory and Analgesic Activity: Some N-phenylacetamide derivatives have shown promising analgesic and anti-inflammatory activities. nih.gov It would be worthwhile to investigate the potential of this compound to modulate inflammatory pathways, for example, by inhibiting cyclooxygenase (COX) enzymes or other key inflammatory mediators.

Potential Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The presence of the methoxyphenoxy group in the molecule suggests that it could act as a scavenger of reactive oxygen species (ROS), which are implicated in a variety of diseases. nih.gov Studies to evaluate its ability to mitigate oxidative stress in cellular models would be a valuable area of future research.

To identify the specific biological targets of this compound, a variety of target identification strategies could be employed. These include affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, and computational approaches such as molecular docking and virtual screening to predict potential targets based on its structure.

Integration of Advanced Omics Technologies in Mechanistic Studies

Once a biological activity of interest is identified, understanding the underlying mechanism of action is crucial for further development. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for elucidating the molecular pathways affected by a bioactive compound. nih.govpharmafeatures.comfrontiersin.org

Transcriptomics: By analyzing changes in gene expression in cells treated with this compound using techniques like RNA sequencing, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. This can provide valuable clues about its mechanism of action. nih.gov

Proteomics: Proteomic approaches, such as mass spectrometry-based protein profiling, can be used to identify changes in the abundance and post-translational modifications of proteins in response to compound treatment. nih.gov This can help to pinpoint the specific proteins and protein networks that are targeted by the molecule.

Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. By examining the metabolic profile of cells or organisms exposed to this compound, researchers can gain insights into its effects on cellular metabolism and identify metabolic pathways that are perturbed. nih.gov

The integration of these different omics datasets can provide a holistic view of the cellular response to the compound, enabling the construction of detailed models of its mechanism of action. pharmafeatures.com

Exploration of Structure-Function Relationships via Advanced Biophysical Techniques

To optimize the potency and selectivity of this compound, a thorough understanding of its structure-function relationship is essential. acs.orgdrugdesign.org Advanced biophysical techniques can provide detailed insights into the molecular interactions between the compound and its biological target. nih.govresearchgate.networldscientific.com

X-ray Crystallography: If the biological target of this compound is a protein, co-crystallization of the protein-ligand complex can provide a high-resolution three-dimensional structure. This structural information is invaluable for understanding the binding mode of the compound and for guiding the design of more potent analogues through structure-based drug design. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. nih.gov It can be used to determine the binding affinity, identify the binding site on the protein, and probe the conformational changes that occur upon binding.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): SPR and ITC are quantitative techniques that can be used to measure the binding kinetics and thermodynamics of the interaction between this compound and its target. mdpi.com This information is critical for understanding the forces that drive the binding event and for optimizing the affinity of the compound.

By combining the data from these biophysical techniques with computational modeling, researchers can build a detailed picture of the structure-function relationship of this compound. This knowledge can then be used to rationally design new derivatives with improved pharmacological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide, and how are reaction conditions controlled to maximize yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with the coupling of 4-aminophenol derivatives with methoxyphenoxyacetic acid intermediates. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) at 0–5°C to minimize side reactions .

- Protection/deprotection : Protect the amine group (e.g., using Boc) during intermediate steps to prevent unwanted nucleophilic reactions .

- Solvent optimization : Polar aprotic solvents (e.g., THF) improve solubility, while controlled heating (50–60°C) enhances reaction rates .

- Yield optimization : Monitor reaction progress via TLC/HPLC and employ purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical methods are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic peaks for the methoxyphenoxy (δ 3.7–3.8 ppm) and acetamide (δ 2.1–2.3 ppm) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 301.1312) .

- Infrared Spectroscopy (IR) : Identifies functional groups (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. What in vitro assays are commonly used to evaluate the compound’s biological activity?

- Anticancer activity : MTT assays on cell lines (e.g., MCF-7, HCT-116) to measure IC₅₀ values .

- Anti-inflammatory potential : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .

- Enzyme inhibition : Fluorescence assays targeting kinases (e.g., CDK2) or cyclooxygenase (COX-2) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Validate purity : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .

- Cross-validate with structural analogs : Compare activity with derivatives (e.g., N-(4-aminophenyl)benzamide) to isolate pharmacophore contributions .

Q. How do modifications to the methoxyphenoxy or aminophenyl groups affect pharmacological efficacy?

- Methoxyphenoxy substitutions : Replacing methoxy with ethoxy reduces polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility .

- Aminophenyl modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position improves kinase inhibition but may increase cytotoxicity .

- SAR studies : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or CDK2 .

Q. What strategies improve the metabolic stability of this compound without compromising activity?

- Prodrug design : Mask the amine group with acetyl or PEGylated moieties to reduce first-pass metabolism .

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

- Isotope labeling : Use deuterated analogs at metabolically vulnerable sites (e.g., benzylic positions) to slow degradation .

Q. How can researchers design studies to assess synergistic effects with existing therapies?

- Combination index (CI) analysis : Use the Chou-Talalay method to evaluate synergy with chemotherapeutics (e.g., doxorubicin) .

- Transcriptomic profiling : RNA-seq on treated cells to identify pathways (e.g., PI3K/AKT) modulated by the compound-drug combination .

- In vivo validation : Xenograft models with staggered dosing schedules to optimize therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.